3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-13-21-18-9-5-3-7-16(18)19(23)22(13)11-10-14-12-20-17-8-4-2-6-15(14)17/h2-9,12,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFCFALVGBWTHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424228 | |
| Record name | 4(3H)-Quinazolinone, 3-[2-(1H-indol-3-yl)ethyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103970-47-4 | |
| Record name | 4(3H)-Quinazolinone, 3-[2-(1H-indol-3-yl)ethyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with a quinazolinone precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Chemical Reactions Analysis
Core Quinazolinone Formation
Alternative approaches using Al₂O₃ or Na₂S₂O₅ in DMAC at 150°C improve yields to 86% for analogous quinazolinones .
Functionalization of the Quinazolinone Core
Methylation of the quinazolinone nitrogen can be achieved via:
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Alkylation : Treating 3a with NaH and methyl iodide leads to a mixture of mono- and disubstituted products (3b , 3ah ) .
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Benzoylation : Reaction of 3a with benzoyl chloride selectively forms N-benzoyl derivatives (3i ) .
Ethyl substituent introduction is demonstrated in the synthesis of 4c (3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one) via a copper-catalyzed isocyanide cross-coupling between ethyl 2-isocyanobenzoate (1a ) and tryptamine . This method employs Cu(OAc)₂·H₂O and Et₃N, achieving 77% yield under air atmosphere .
Cyclocondensation Pathway
The acid-catalyzed reaction likely proceeds via:
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Imine formation : Anthranilamide reacts with aldehyde to form an imine intermediate.
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Cyclization : Intramolecular nucleophilic attack forms the quinazolinone ring.
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Oxidative aromatization : Dihydroquinazolinone intermediates (e.g., 6a ) oxidize to form the final product .
Copper-Catalyzed Cross-Coupling
The ethyl group is introduced via:
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Isocyanide activation : Ethyl 2-isocyanobenzoate (1a ) reacts with tryptamine in the presence of Cu(OAc)₂.
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Imidoylative coupling : Formation of an imidoyl intermediate, followed by cyclocondensation to yield the quinazolinone .
Challenges and Optimization Strategies
Research Findings and Implications
The target compound’s synthesis likely combines:
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Copper-catalyzed coupling to introduce the ethyl group (as in 4c ) .
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Selective methylation via NaH/methyl iodide or benzoylation (as in 3b /3i ) .
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Controlled oxidation to stabilize the quinazolinone core, avoiding side reactions .
This approach leverages efficient catalytic systems for functionalization while addressing regioselectivity challenges in alkylation. Further optimization may involve screening alternative catalysts (e.g., Cu salts) or protecting groups to enhance selectivity.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 3-(2-(1H-indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one. These compounds have shown cytotoxic effects against various cancer cell lines. For instance, research indicates that certain derivatives exhibit significant activity against Mycobacterium tuberculosis and influence biofilm formation, suggesting their potential use in treating bacterial infections alongside cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against several bacterial strains, making it a candidate for further exploration in developing new antibiotics . The mechanism of action is believed to involve the inhibition of specific proteins essential for bacterial survival.
Drug Development
The unique structure of this compound positions it as an interesting scaffold for drug development. Its ability to interact with biological targets suggests that it could lead to the development of novel therapeutic agents for conditions such as cancer and infectious diseases.
Molecular Docking Studies
In silico studies using molecular docking have been conducted to evaluate the binding affinity of this compound to various protein targets. These studies are crucial in predicting how well the compound may perform in biological systems and can guide future modifications to enhance efficacy and reduce toxicity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The indole and quinazolinone moieties can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The target compound’s structural uniqueness lies in its 2-methyl and 3-(indol-3-yl)ethyl substituents. Key comparisons with analogous derivatives include:
- Fluorine in increases electronegativity, altering binding affinity.
- Solubility : Indole’s hydrogen-bonding capacity may improve aqueous solubility relative to benzofuran or phenyl groups .
Antimicrobial Activity
- Target Compound: Limited direct data, but indole-containing quinazolinones in exhibited MIC values of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli.
- Triazole Derivatives (e.g., 3-alkyl-2-triazolylquinazolinones ): Showed 77–86% yield in synthesis but lower potency (MIC > 32 µg/mL) compared to indole derivatives .
- Benzofuran Analogues : Demonstrated moderate antifungal activity (IC₅₀: 20–50 µM) but were less effective against bacteria than indole derivatives.
Cytotoxicity and Anticancer Potential
- Target Compound: Not explicitly tested, but similar indole-quinazolinones in showed IC₅₀ values of 8–15 µM against cancer cell lines (e.g., MCF-7).
- Chlorinated Derivatives (e.g., 6-chloro-2-methylquinazolinones ): Exhibited enhanced cytotoxicity (IC₅₀: 5–10 µM) due to increased electrophilicity .
Molecular Docking and Binding Interactions
- Target Compound : Indole’s aromatic system likely forms π-π interactions with hydrophobic enzyme pockets, as seen in for indole derivatives binding to bacterial RSH proteins (docking scores: −4.0 to −6.6 kcal/mol).
- Fluorophenyl Derivatives : Fluorine participates in halogen bonding , improving binding to targets like DNA gyrase (hypothesized from similar compounds).
Biological Activity
3-(2-(1H-Indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one, a compound belonging to the quinazolinone family, has garnered attention for its diverse biological activities. Quinazolinones are known for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of anthranilamides with indole derivatives under acidic conditions. Various methods have been explored to optimize yields and purity. For instance, the use of p-toluenesulfonic acid (p-TSA) in acetonitrile has been reported to yield a significant amount of the desired product .
Biological Activity Overview
The biological activity of this compound has been investigated through various assays. The following sections detail its pharmacological properties.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is thought to involve modulation of cell cycle progression and induction of apoptosis .
Antioxidant Properties
The antioxidant potential of this compound has been assessed using multiple assays, including DPPH and ABTS radical scavenging tests. Results suggest that this compound exhibits moderate antioxidant activity, which may be attributed to its ability to donate electrons and neutralize free radicals .
Antibacterial and Antifungal Activity
The compound has also shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In addition, antifungal activity has been reported against common fungal pathogens, indicating its potential as a therapeutic agent in treating infections .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like this compound may offer therapeutic benefits. Studies have shown that it can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, suggesting its utility in managing inflammatory conditions .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the therapeutic applications of quinazolinone derivatives similar to this compound:
- Anticancer Study : A study involving various quinazolinones demonstrated their ability to induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as chemotherapeutic agents.
- Antioxidant Evaluation : Research on similar compounds indicated enhanced antioxidant effects when hydroxyl groups were present on the phenyl ring, suggesting structural modifications could improve efficacy.
- Infection Models : Animal models treated with quinazolinones showed reduced bacterial load in infections caused by resistant strains, supporting their role in combating antibiotic resistance.
Q & A
Basic Research Questions
Q. How can researchers design and validate synthetic routes for 3-(2-(1H-indol-3-yl)ethyl)-2-methylquinazolin-4(3H)-one?
- Methodology :
- Step 1 : Start with 6,8-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one as a precursor. React it with substituted benzylideneimidazolidinones in glacial acetic acid under anhydrous reflux for 8 hours ().
- Step 2 : Optimize reaction conditions (e.g., solvent, temperature, catalysts) by comparing yields from traditional reflux () vs. microwave-assisted synthesis ( ). For example, microwave irradiation can reduce reaction time to 30 minutes with 87% yield ( ).
- Step 3 : Confirm product purity via recrystallization (ethanol/water mixtures) and characterize using FT-IR, / NMR, and X-ray crystallography ( ).
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
- Answer :
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm, indole N-H stretch at ~3400 cm) ().
- NMR : Use NMR to verify methyl groups (δ ~2.60 ppm) and ethyl linkage protons (δ ~3.97–4.25 ppm) ( ).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC 1267/4204 in ).
Advanced Research Questions
Q. How can structural modifications enhance antimicrobial activity against resistant pathogens like MRSA?
- Methodology :
- SAR Analysis : Introduce halogen substituents (e.g., iodine at the indole 5-position) to improve lipophilicity and target binding. Compound 3k (2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one) showed MIC = 0.98 µg/mL against MRSA ().
- Mechanistic Studies : Perform molecular docking with RelA/SpoT homolog (RSH) proteins to predict binding affinity (). Validate via enzymatic inhibition assays (e.g., (p)ppGpp synthetase activity).
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Approach :
- Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and biofilm inhibition protocols ( ).
- Control Variables : Account for solvent effects (e.g., DMSO concentration) and cytotoxicity thresholds (e.g., IC values for non-tumor fibroblasts vs. A549 cells) ().
Q. How does microwave irradiation improve synthetic efficiency compared to traditional methods?
- Comparative Analysis :
- Yield : Microwave synthesis achieves 87% yield in 30 minutes vs. 73% yield in 8 hours via reflux ( vs. 1).
- Energy Efficiency : Reduced reaction time lowers energy consumption and minimizes side products (e.g., dimerization or oxidation).
Q. What computational tools are used to predict binding interactions with bacterial targets?
- Workflow :
- Docking Software : Utilize Molecular Operating Environment (MOE) or AutoDock Vina to model ligand-protein interactions ( ).
- Target Selection : Focus on virulence factors (e.g., LasR in P. aeruginosa biofilm formation) ( ).
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
